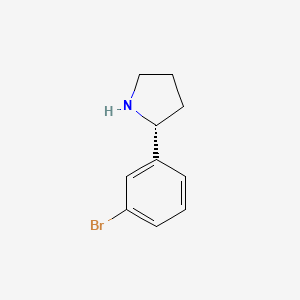

(2R)-2-(3-bromophenyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

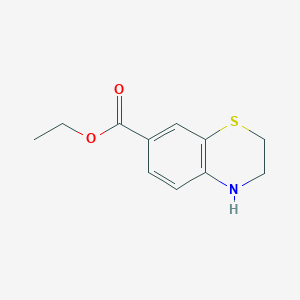

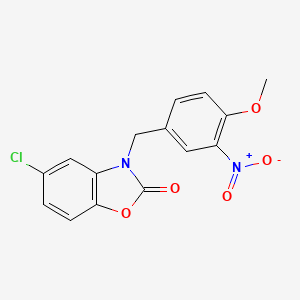

“(2R)-2-(3-bromophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H13BrClN . It is also known as “1-(3-Bromophenyl)pyrrolidine, HCl” and has a molecular weight of 262.57392 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a bromophenyl group . The exact structure can be represented by the SMILES notation: OC(=O)CCC1=CC(Br)=CC=C1 .Physical And Chemical Properties Analysis

“this compound” is a compound that should be stored in a sealed, dry environment at room temperature . It is insoluble in water .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

One of the primary applications of compounds related to "(2R)-2-(3-bromophenyl)pyrrolidine" is in the synthesis of antitumor agents. For instance, the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with thienoyl side chains demonstrated potent antitumor activity, selectively inhibiting the proliferation of cells expressing folate receptors and the proton-coupled folate transporter over the reduced folate carrier. This activity is linked to the inhibition of β-glycinamide ribonucleotide formyltransferase, an enzyme crucial for nucleotide biosynthesis in cancer cells (Wang et al., 2011).

Photoredox Catalysis and Light-Mediated Synthesis

Research on compounds with a this compound structure also extends into the realm of photoredox catalysis. A study demonstrated the synthesis of pyrrolo[1,2-a]quinolines and ullazines through visible light-mediated annulation, showcasing the potential of these compounds in light-induced organic synthesis (Das, Ghosh, & Koenig, 2016). Another example includes the use of a luminescent zirconium(IV) complex for visible light photoredox catalysis, emphasizing the versatility of pyrrolidine derivatives in facilitating various chemical transformations (Zhang, Petersen, & Milsmann, 2016).

Chemical Synthesis and Reactivity Studies

Further applications involve the synthesis and reactivity studies of novel heterocyclic molecules, where compounds similar to "this compound" serve as key intermediates or reactants. For instance, the synthesis of complex molecules like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one demonstrates the reactivity of these compounds and their potential in creating biologically active molecules (Murthy et al., 2017).

Enantioselective Synthesis and Biological Applications

Additionally, the enantioselective synthesis of pyrrolidine derivatives highlights the importance of these compounds in creating substances with potential therapeutic applications, such as antithrombin agents. The synthesis of enantiomerically pure pyrrolidine derivatives, followed by molecular docking studies, suggests their role as potential inhibitors of thrombin, an enzyme crucial in the blood coagulation process (Ayan et al., 2013).

Propriétés

IUPAC Name |

(2R)-2-(3-bromophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2867250.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2867253.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2867254.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2867260.png)

![3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2867262.png)